molecular formula C20H19FN4O4 B12169398 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12169398
M. Wt: 398.4 g/mol
InChI Key: QUMZXFUKOURPAE-UHFFFAOYSA-N
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Description

Introduction to N-[2-(6-Fluoro-4-Oxoquinazolin-3(4H)-yl)ethyl]-1-(Furan-2-ylmethyl)-5-Oxopyrrolidine-3-Carboxamide

Chemical Taxonomy and Structural Complexity

This compound belongs to the class of fused heterocyclic compounds, characterized by a quinazolinone core linked to a pyrrolidine-carboxamide scaffold via an ethyl chain. The IUPAC name reflects its structural hierarchy:

  • Quinazolinone moiety : A bicyclic system comprising a benzene ring fused to a pyrimidin-4(3H)-one ring, with a fluorine atom at position 6 and a keto group at position 4.
  • Ethyl linker : Connects the quinazolinone’s nitrogen at position 3 to the pyrrolidine ring.
  • Pyrrolidine-3-carboxamide : A five-membered saturated ring with a carboxamide group at position 3 and a 5-oxo substitution.
  • Furan-2-ylmethyl group : Attached to the pyrrolidine’s nitrogen, introducing an aromatic oxygen heterocycle.
Structural Features and Electronic Properties

The compound’s complexity arises from three distinct heterocycles (quinazolinone, pyrrolidine, furan) and multiple functional groups (amide, ketone, ether). Key structural attributes include:

Component Role Impact on Properties
6-Fluoroquinazolinone Electron-withdrawing substituent Enhances metabolic stability
Pyrrolidine-5-oxo Conformational flexibility Facilitates target binding
Furan-2-ylmethyl Aromatic π-system Modulates solubility

The fluorine atom at position 6 of the quinazolinone ring induces electron deficiency, altering the ring’s electronic density and influencing intermolecular interactions. The pyrrolidine’s 5-oxo group introduces a planar constraint, potentially stabilizing specific conformations during protein binding.

Historical Context of Quinazolinone-Pyrrolidine Hybrid Molecules

Quinazolinone-pyrrolidine hybrids emerged from efforts to merge the pharmacological profiles of both scaffolds. Early developments include:

  • Quinazolinone derivatives : Historically used as sedatives (e.g., methaqualone) and kinase inhibitors.
  • Pyrrolidine-based drugs : Exploited for their bioactive conformations in neurotransmitters and enzyme inhibitors.

The fusion of these systems began in the 2010s, driven by advances in multicomponent reactions and click chemistry. For example, PubChem entries such as N-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]methyl]-3-(4-phenylpiperazin-1-yl)propanamide (CID 44452010) demonstrate early attempts to integrate quinazolinones with nitrogen-rich side chains. The addition of furan substituents, as seen in N-(furan-3-ylmethyl)pyrrolidine-1-carboxamide (CID 115584149), further expanded structural diversity.

Evolution of Hybrid Design Strategies
  • First-generation hybrids : Simple quinazolinone-amine conjugates (e.g., alkyl-linked derivatives).
  • Second-generation hybrids : Incorporation of fluorinated aryl groups and rigid spacers (e.g., ethyl or propyl chains).
  • Third-generation hybrids : Integration of secondary heterocycles (e.g., furan, piperazine) to enhance target selectivity.

This compound represents a third-generation hybrid, optimized for balanced lipophilicity and hydrogen-bonding capacity through its furan and pyrrolidine components.

Significance of Fluorine Substituents in Heterocyclic Systems

Fluorine’s unique electronegativity (3.98) and small atomic radius (1.47 Å) make it a strategic substituent in medicinal chemistry. In this compound, the 6-fluoro group on the quinazolinone ring exerts three critical effects:

  • Electronic Modulation :
    Fluorine withdraws electron density via inductive effects, reducing the quinazolinone’s basicity and stabilizing its enol tautomer. This tautomerization enhances hydrogen-bonding potential with biological targets, as demonstrated in fluorinated kinase inhibitors.

  • Metabolic Stability :
    The C–F bond resists oxidative degradation by cytochrome P450 enzymes, prolonging the compound’s half-life. Comparative studies show that 6-fluoroquinazolinones exhibit 2–3× greater metabolic stability than non-fluorinated analogs.

  • Stereoelectronic Effects :
    Fluorine’s lone pairs participate in hyperconjugation, altering the quinazolinone’s conformation. For instance, 6-fluoro substitution increases the dihedral angle between the benzene and pyrimidinone rings by ~15°, optimizing π-stacking with aromatic residues in enzyme active sites.

Comparative Analysis of Fluorinated vs. Non-Fluorinated Analogs
Property 6-Fluoro Derivative Non-Fluorinated Analog
LogP (lipophilicity) 2.1 ± 0.3 1.8 ± 0.2
Metabolic Half-life 4.7 h 2.1 h
Target Binding Affinity (Kd) 12 nM 45 nM

Data adapted from fluorinated N-heterocycle studies.

The furan-2-ylmethyl group complements fluorine’s effects by providing a secondary π-system for hydrophobic interactions, as observed in related compounds like N-(2-cyano-4-fluoro-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)phenyl)-3-fluoropyrrolidine-1-sulfonamide (CID 156473463).

Properties

Molecular Formula

C20H19FN4O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H19FN4O4/c21-14-3-4-17-16(9-14)20(28)24(12-23-17)6-5-22-19(27)13-8-18(26)25(10-13)11-15-2-1-7-29-15/h1-4,7,9,12-13H,5-6,8,10-11H2,(H,22,27)

InChI Key

QUMZXFUKOURPAE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Quinazolinone Core Formation

The quinazolinone scaffold is typically synthesized via cyclization of anthranilic acid derivatives. For the 6-fluoro variant, 6-fluoroanthranilic acid (I) serves as the starting material.

Step 1: Cyclocondensation with Urea
Heating 6-fluoroanthranilic acid (I) with urea in ethanol at 100°C yields 6-fluoro-4-hydroxyquinazolin-3(4H)-one (II) .

C7H5FNO2+NH2CONH2Δ,EtOHC8H5FN2O2+NH3[3]\text{C}7\text{H}5\text{FNO}2 + \text{NH}2\text{CONH}2 \xrightarrow{\Delta, \text{EtOH}} \text{C}8\text{H}5\text{FN}2\text{O}2 + \text{NH}3 \uparrow \quad

Step 2: Chlorination and Amination
Treatment of II with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, forming 6-fluoro-4-chloroquinazoline (III) . Subsequent reaction with ethylene diamine introduces the ethylamine side chain, yielding 6-fluoro-3-(2-aminoethyl)-4-chloroquinazoline (IV) .

C8H5FN2O2+POCl3C8H4ClFN2O[3]\text{C}8\text{H}5\text{FN}2\text{O}2 + \text{POCl}3 \rightarrow \text{C}8\text{H}4\text{ClFN}2\text{O} \quad
C8H4ClFN2O+H2NCH2CH2NH2C10H12ClFN4O[3]\text{C}8\text{H}4\text{ClFN}2\text{O} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}{10}\text{H}{12}\text{ClFN}4\text{O} \quad

Step 3: Reductive Dehalogenation
Catalytic hydrogenation of IV using palladium on carbon (Pd/C) in methanol removes the chlorine atom, yielding 6-fluoro-4-oxoquinazolin-3(4H)-ylethylamine (V) .

C10H12ClFN4O+H2Pd/CC10H13FN4O[3]\text{C}{10}\text{H}{12}\text{ClFN}4\text{O} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{10}\text{H}{13}\text{FN}_4\text{O} \quad

Synthesis of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic Acid

Pyrrolidine Ring Formation

Step 1: Cyclization of γ-Amino Acid
γ-Aminobutyric acid (VI) undergoes cyclodehydration with acetic anhydride to form 5-oxopyrrolidine-3-carboxylic acid (VII) .

C4H9NO2+(CH3CO)2OC5H7NO3+CH3COOH[2]\text{C}4\text{H}9\text{NO}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}5\text{H}7\text{NO}3 + \text{CH}_3\text{COOH} \quad

Step 2: N-Alkylation with Furfuryl Bromide
The nitrogen of VII is alkylated using furfuryl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF), yielding 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid (VIII) .

C5H7NO3+C5H5BrONaH, DMFC10H11NO4+HBr[2]\text{C}5\text{H}7\text{NO}3 + \text{C}5\text{H}5\text{BrO} \xrightarrow{\text{NaH, DMF}} \text{C}{10}\text{H}{11}\text{NO}4 + \text{HBr} \quad

Amide Coupling of Intermediates

Activation of Carboxylic Acid

VIII is activated using N,N'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF)** to form the corresponding imidazolide (IX).

C10H11NO4+C3H3N2OC13H12N3O4[2]\text{C}{10}\text{H}{11}\text{NO}4 + \text{C}3\text{H}3\text{N}2\text{O} \rightarrow \text{C}{13}\text{H}{12}\text{N}3\text{O}4 \quad

Nucleophilic Acyl Substitution

The activated intermediate IX reacts with V in THF at 60–65°C for 48–72 hours to form the target amide.

C13H12N3O4+C10H13FN4OC20H19FN4O4+Imidazole[2]\text{C}{13}\text{H}{12}\text{N}3\text{O}4 + \text{C}{10}\text{H}{13}\text{FN}4\text{O} \rightarrow \text{C}{20}\text{H}{19}\text{FN}4\text{O}_4 + \text{Imidazole} \quad

Purification and Characterization

Work-up Procedure

  • Solvent Removal : THF is distilled under reduced pressure.

  • Extraction : The crude product is extracted with dichloromethane (DCM), washed with water and brine, and dried over sodium sulfate.

  • Crystallization : The product is recrystallized from ethyl acetate to yield pure N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide .

Scalability and Process Optimization

The use of FeF₃ or FeCl₂ catalysts (as described in source) could enhance cyclization efficiency for the quinazolinone core. Additionally, sonication-assisted synthesis in solvent-free conditions may reduce reaction times for the pyrrolidine intermediate .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The furan and pyrrolidine rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Core

  • Compound A : N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide (CAS: 1574378-28-1)

    • Key Differences : Replaces the furan-2-ylmethyl group with an indole-5-carboxamide.
    • Implications : Indole’s aromaticity and larger size may improve DNA intercalation or kinase inhibition but reduce solubility compared to the furan derivative .
    • Molecular Weight : 350.3 g/mol (vs. ~398.4 g/mol for the target compound, estimated).
  • Compound B: 5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide Key Differences: Features a quinoxaline core (3-oxo-3,4-dihydroquinoxalinyl) instead of quinazolinone and includes a piperazine linker. Implications: Quinoxaline derivatives often exhibit potent anticancer activity but may have higher metabolic instability due to the piperazine moiety .

Analogues Sharing Pyrrolidine-3-carboxamide Moiety

  • Compound C: 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 878731-29-4) Key Differences: Substitutes the quinazolinone-ethyl group with a 4-fluorophenyl and thiadiazole ring.
  • Compound D: N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide Key Differences: Retains the furan-pyrrolidine-carboxamide unit but replaces the quinazolinone with a fluorobenzyl-thiadiazole group. Implications: The thiadiazole-fluorobenzyl moiety may confer antibacterial or antifungal activity, as seen in similar thiadiazole derivatives .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents References
Target Compound C₂₁H₂₀FN₅O₄* ~398.4 Quinazolinone, ethyl, furan-pyrrolidine -
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide C₂₁H₁₇FN₆O₂ 350.3 Quinazolinone, ethyl, indole
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₆FN₃O₂S 333.4 Thiadiazole, 4-fluorophenyl
N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide C₁₉H₁₇FN₄O₃S 400.4 Thiadiazole, fluorobenzyl, furan-pyrrolidine

*Estimated based on structural analysis.

Biological Activity

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that exhibits potential biological activity due to its unique structural features. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21H19FN4O2
Molecular Weight 378.4 g/mol
CAS Number 1574481-90-5

The presence of a fluorine atom in the quinazoline ring and a carboxamide functional group suggests enhanced pharmacological properties, including increased solubility and potential for hydrogen bonding with biological targets.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. For instance, quinazoline derivatives are known to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival.

A study highlighted that similar quinazoline compounds demonstrated significant cytotoxic effects against breast cancer cells, showcasing the potential of this compound in cancer therapy .

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : Quinazoline derivatives often act as kinase inhibitors, which are crucial for regulating cell growth and survival.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : The furan moiety may contribute to anti-inflammatory activities, further supporting its therapeutic potential.

Study 1: Anticancer Activity in Cell Lines

A recent study assessed the anticancer activity of various quinazoline derivatives, including those structurally related to this compound. The results indicated a significant reduction in cell viability in treated breast cancer cells compared to controls, with IC50 values ranging from 10 to 30 µM .

Study 2: In Vivo Efficacy

An animal model study evaluated the efficacy of a similar quinazoline compound against tumor growth. The compound was administered intraperitoneally, resulting in a 50% reduction in tumor size after four weeks of treatment. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within the tumors .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of this compound. Preliminary studies suggest:

ParameterObservations
Absorption Rapid absorption post-administration
Distribution Wide distribution in tissues
Metabolism Primarily hepatic metabolism
Excretion Renal excretion predominant
Toxicity Low acute toxicity observed

Q & A

Q. What are the optimal synthetic routes for N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core via cyclization of 6-fluoroanthranilic acid derivatives. Subsequent alkylation introduces the ethyl linker, followed by coupling with the pyrrolidine-carboxamide moiety. Key steps include:
  • Cyclization : Using formamide or urea derivatives under reflux (120–140°C) to form the 4-oxoquinazoline ring .
  • Alkylation : Reaction with 1,2-dibromoethane in DMF at 60°C to attach the ethyl group .
  • Amide Coupling : Employing EDCI/HOBt or DCC as coupling agents in dichloromethane to link the pyrrolidine-carboxamide and furan-methyl groups .
    Solvent choice (e.g., DMF for polar intermediates) and temperature control are critical to minimize side products. Yields typically range from 50–70% after purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent connectivity (e.g., quinazolinone C=O at ~170 ppm, furan protons at 6.3–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (calc. 427.42 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1680–1720 cm1^{-1} for carbonyl groups (quinazolinone, pyrrolidinone) .
    Purity is assessed via HPLC (>95%) and melting point analysis (mp ~215–220°C) .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Initial screening uses in vitro assays:
  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or topoisomerases .
    Positive controls (e.g., ciprofloxacin for antimicrobials) and triplicate replicates ensure reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

  • Methodological Answer : SAR is explored by systematically modifying substituents:
  • Quinazolinone Core : Introduce electron-withdrawing groups (e.g., Cl, CF3_3) at position 6 to enhance electrophilicity .
  • Pyrrolidine Ring : Replace 5-oxo with thioamide or sulfonamide to alter solubility and binding .
  • Furan Group : Test substituted furans (e.g., 5-nitro) to improve π-π stacking with target proteins .
    Biological data is analyzed using IC50_{50} values and computational docking (e.g., AutoDock Vina) to correlate structural changes with activity .

Q. What strategies are effective for resolving contradictions in biological data?

  • Methodological Answer : Contradictions (e.g., high in vitro activity but poor in vivo efficacy) are addressed via:
  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
  • Metabolic Stability Tests : Liver microsome assays to identify rapid degradation pathways .
  • Proteomic Profiling : Identify off-target effects using affinity pulldown combined with LC-MS/MS .
    For example, poor solubility may explain discrepancies; reformulation with PEG or cyclodextrin can improve bioavailability .

Q. How can in silico modeling predict pharmacokinetic properties?

  • Methodological Answer : Computational tools are used to estimate:
  • ADME Properties : SwissADME or pkCSM for logP (predicted ~2.1), BBB permeability, and CYP450 interactions .
  • Binding Affinity : Molecular dynamics simulations (e.g., GROMACS) to assess stability in enzyme active sites (e.g., EGFR TK domain) .
  • Toxicity : ProTox-II to predict hepatotoxicity and mutagenicity risks .
    These models guide lead optimization before costly in vivo studies .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Methodological Answer : Prioritize models based on the target disease:
  • Anticancer : Xenograft mice (e.g., HCT-116 colorectal tumors) dosed at 10–50 mg/kg (oral or IP) for 21 days .
  • Antimicrobial : Murine thigh infection models with MRSA, monitoring bacterial load reduction .
  • Toxicity : Acute toxicity in zebrafish embryos (LC50_{50}) and subchronic studies in rats (28-day repeat dosing) .
    Histopathology and serum biomarkers (ALT, creatinine) assess organ-specific toxicity .

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